2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H21BrN6O and its molecular weight is 429.322. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Evaluations
Synthesis of Innovative Heterocycles : A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[5,1-c]triazines, which are structurally similar to the compound . These compounds were tested as insecticidal agents against the cotton leafworm, highlighting their potential application in agricultural pest management (Fadda et al., 2017).
Antimicrobial Activity : Another study focused on the synthesis of pyrazole and fused pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds exhibited antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Nada M. Abunada et al., 2008).
Analgesic and Antiparkinsonian Activities : A research by Amr et al. (2008) synthesized derivatives from 2-chloro-6-ethoxy-4-acetylpyridine and evaluated their analgesic and antiparkinsonian activities. This work demonstrates the potential of similar compounds in medical applications related to pain management and Parkinson's disease treatment (Amr et al., 2008).
Insecticidal Agents Against Cotton Leafworm : Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, showing potent toxic effects as insecticidal agents. This suggests a potential agricultural application of similar compounds for pest control (Soliman et al., 2020).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that induces changes in cellular processes .
Biochemical Pathways
The compound may influence several pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O/c1-13-23-24-19-18(21-8-11-26(13)19)25-9-6-15(7-10-25)22-17(27)12-14-4-2-3-5-16(14)20/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOFDYVBZYZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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